Cas no 2171449-70-8 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid)

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a cyclohexane backbone with a chiral center, enhancing conformational control in peptide design. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. The compound’s branched alkyl side chain contributes to hydrophobic interactions, making it valuable for modulating peptide stability and binding properties. Its high purity and well-defined stereochemistry support reproducible results in research-scale and industrial peptide production. This derivative is particularly useful in medicinal chemistry for developing constrained peptidomimetics or bioactive analogs.
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid structure
2171449-70-8 structure
Product name:1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid
CAS No:2171449-70-8
MF:C28H34N2O5
Molecular Weight:478.579967975616
CID:5770947
PubChem ID:165504391

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
    • EN300-1480564
    • 2171449-70-8
    • 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid
    • インチ: 1S/C28H34N2O5/c1-3-18(2)24(25(31)30-28(26(32)33)15-9-4-10-16-28)29-27(34)35-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,18,23-24H,3-4,9-10,15-17H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t18?,24-/m0/s1
    • InChIKey: NFHQBBOTXBNNKR-LUTIACGYSA-N
    • SMILES: OC(C1(CCCCC1)NC([C@H](C(C)CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • 精确分子量: 478.24677219g/mol
  • 同位素质量: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 742
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.3
  • トポロジー分子極性表面積: 105Ų

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1480564-10000mg
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
2171449-70-8
10000mg
$14487.0 2023-09-28
Enamine
EN300-1480564-0.1g
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
2171449-70-8
0.1g
$2963.0 2023-06-06
Enamine
EN300-1480564-0.25g
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
2171449-70-8
0.25g
$3099.0 2023-06-06
Enamine
EN300-1480564-5000mg
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
2171449-70-8
5000mg
$9769.0 2023-09-28
Enamine
EN300-1480564-0.05g
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
2171449-70-8
0.05g
$2829.0 2023-06-06
Enamine
EN300-1480564-0.5g
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
2171449-70-8
0.5g
$3233.0 2023-06-06
Enamine
EN300-1480564-100mg
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
2171449-70-8
100mg
$2963.0 2023-09-28
Enamine
EN300-1480564-2.5g
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
2171449-70-8
2.5g
$6602.0 2023-06-06
Enamine
EN300-1480564-50mg
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
2171449-70-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1480564-1.0g
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
2171449-70-8
1g
$3368.0 2023-06-06

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid 関連文献

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acidに関する追加情報

Comprehensive Analysis of 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid (CAS No. 2171449-70-8)

The compound 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid (CAS No. 2171449-70-8) is a sophisticated peptide derivative widely utilized in pharmaceutical research and organic synthesis. Its unique structure, featuring a cyclohexane backbone and Fmoc-protected amino acid, makes it invaluable for drug development, particularly in the design of peptide-based therapeutics. Researchers are increasingly focusing on this compound due to its potential applications in targeted drug delivery and enzyme inhibition, aligning with current trends in precision medicine.

One of the most searched questions in AI-driven chemistry platforms is: "What are the applications of Fmoc-protected amino acids in modern drug discovery?" This compound addresses this query directly, as its Fmoc group enhances stability during solid-phase peptide synthesis (SPPS), a technique critical for producing biologically active peptides. The 2S stereochemistry further ensures high enantiomeric purity, a key factor in chiral drug development. These attributes make it a hotspot for discussions on green chemistry and sustainable synthesis, topics trending in academic forums and industry conferences.

From a structural perspective, the cyclohexane-carboxylic acid moiety introduces rigidity, which is often leveraged to improve bioavailability in peptidomimetics. This aligns with the growing demand for oral peptide drugs, a niche where traditional peptides face challenges due to poor metabolic stability. Recent PubMed studies highlight its role in conformational studies, answering another frequent search: "How does cyclic amino acid integration affect peptide folding?" Such insights are crucial for computational chemistry models and molecular dynamics simulations.

The 3-methylpentanamide side chain in this compound also deserves attention. Its hydrophobic character is instrumental in membrane permeability optimization—a recurring theme in neuropharmacology and blood-brain barrier (BBB) penetration research. With neurodegenerative disease treatments gaining traction, this compound’s potential in CNS drug design is a frequent topic in grant proposals and patent filings. Notably, its CAS No. 2171449-70-8 is often cross-referenced in chemical databases like SciFinder and Reaxys for structure-activity relationship (SAR) studies.

In the context of SEO optimization, this compound’s nomenclature includes high-value keywords such as "Fmoc-amino acid", "peptide coupling reagent", and "chiral building block". These terms resonate with searches from organic chemists and biotech startups exploring high-throughput screening libraries. Furthermore, its relevance to COVID-19 research (e.g., protease inhibitor design) and cancer immunotherapy (e.g., PD-1/PD-L1 modulators) ensures visibility in cross-disciplinary literature. The compound’s synthetic versatility is underscored by its compatibility with microwave-assisted synthesis, a technique dominating modern lab protocols.

To summarize, 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid represents a nexus of cutting-edge chemistry and therapeutic innovation. Its multifaceted applications—from peptide vaccines to bioconjugation—position it as a staple in R&D pipelines. As the scientific community prioritizes AI-aided molecular design and fragment-based drug discovery, this compound’s structural motifs will continue to inspire breakthroughs in personalized medicine and material science.

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